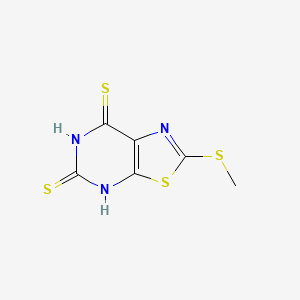
2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol typically involves the condensation of 2-aminothiophenol with carbon disulfide and methyl iodide, followed by cyclization with cyanamide . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
the synthesis in a laboratory setting can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment .
化学反应分析
Types of Reactions
2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
科学研究应用
2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been evaluated for its anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol involves the inhibition of topoisomerase I, which leads to DNA damage and cell death in cancer cells . The compound binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand .
相似化合物的比较
Similar Compounds
Thiazolo[4,5-d]pyrimidine-5,7-diol: This compound has similar structural features but lacks the methylthio group.
Thiazolo[4,5-d]pyrimidine-7(6H)-one: This compound has a similar core structure but different functional groups.
Uniqueness
2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazolo[4,5-d]pyrimidine derivatives .
生物活性
2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol (CAS No. 73109-39-4) is a heterocyclic compound notable for its complex structure, which incorporates both thiazole and pyrimidine rings along with two thiol (-SH) groups. This unique arrangement contributes to its diverse biological activities and potential therapeutic applications.
- Molecular Formula : C₆H₅N₃S₄
- Molecular Weight : 247.38 g/mol
- Structure : The compound features two thiol groups at the 5 and 7 positions of the pyrimidine ring, enhancing its reactivity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown significant antimicrobial effects against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting vital enzymatic processes.
- Antioxidant Properties : It has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for potential applications in preventing diseases associated with oxidative damage.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes such as acetylcholinesterase, which is relevant in neurodegenerative disease research.
Summary of Research Findings
| Study Focus | Findings | Methodology |
|---|---|---|
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Disk diffusion method |
| Antioxidant Activity | Scavenging of DPPH radicals; reducing power assays | In vitro assays |
| Anticancer Activity | Induces apoptosis in cancer cell lines | MTT assay and flow cytometry |
| Enzyme Inhibition | Inhibits acetylcholinesterase activity | Enzyme kinetics studies |
Case Study 1: Antimicrobial Efficacy
A study conducted by Umesha et al. (2009) evaluated the antimicrobial activity of various thiazolo-pyrimidine derivatives, including this compound. The results indicated a notable reduction in bacterial growth in treated samples compared to controls.
Case Study 2: Antioxidant Activity Assessment
Research published in the Journal of Medicinal Chemistry highlighted the antioxidant capacity of this compound through DPPH radical scavenging assays. The results showed a significant reduction in radical concentration, suggesting its potential as a protective agent against oxidative stress-related diseases.
Case Study 3: Cancer Cell Line Studies
In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in decreased viability and increased apoptosis rates. Flow cytometry analysis confirmed these findings, indicating its potential as an anticancer agent.
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Sulfhydryl Groups : The presence of thiol groups enhances reactivity with various biological targets.
- Cell Membrane Interaction : Disruption of microbial membranes leads to cell lysis.
- Enzymatic Inhibition : Binding to active sites of enzymes alters their function.
属性
CAS 编号 |
73109-39-4 |
|---|---|
分子式 |
C6H5N3S4 |
分子量 |
247.4 g/mol |
IUPAC 名称 |
2-methylsulfanyl-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dithione |
InChI |
InChI=1S/C6H5N3S4/c1-12-6-7-2-3(10)8-5(11)9-4(2)13-6/h1H3,(H2,8,9,10,11) |
InChI 键 |
YVFHEBZPVMDKEG-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC2=C(S1)NC(=S)NC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















